2-(4-chlorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c17-12-5-3-11(4-6-12)8-16(20)18-10-13-9-14(21-19-13)15-2-1-7-22-15/h1-7,9H,8,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSIJFKXIOFGBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CNC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the thiophene ring: This step might involve a cross-coupling reaction, such as a Suzuki or Stille coupling.
Attachment of the chlorophenyl group: This can be done through a nucleophilic substitution reaction.
Formation of the acetamide linkage: This step typically involves the reaction of an amine with an acyl chloride or an ester.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The isoxazole and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Isoxazole Moieties
Compounds bearing substituted isoxazole rings, such as 2-(5-(tert-butyl)isoxazol-3-yl)-N-(3,5-dichlorophenyl)-2-oxoacetohydrazonoyl cyanide (EPAC antagonist, IC50 ~ low micromolar), demonstrate that bulky substituents (e.g., tert-butyl) enhance steric interactions, improving receptor binding .
Chlorophenyl Acetamide Core Derivatives
The 4-chlorophenyl acetamide motif is recurrent in antiparasitic and antiproliferative agents. For example:
- N-(4-Chlorophenyl)-2-(5-(2-nitrobenzylidene)thiazolidine-2,4-dion-3-yl)acetamide (27b) : Exhibits antileishmanial activity, synthesized via condensation of 2-chloro-N-(4-chlorophenyl)acetamide with thiazolidinedione derivatives .
- 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide (1) : Shows antiproliferative activity, highlighting the role of sulfur-containing linkers in bioactivity .
The target compound’s isoxazole-thiophene appendage may confer distinct solubility or metabolic stability compared to these derivatives.
Thiophene vs. Other Heterocycles
- N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide : A CDK5/p25 inhibitor (IC50 = 42 nM) where the thiophene-triazolothiadiazole system enables potent kinase inhibition .
- 2-(5-(4-Dimethylaminophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (8c): A thiazole-pyrazole hybrid with analgesic activity, emphasizing the role of nitrogen-rich heterocycles in CNS-targeted agents .
Table 1: Key Structural and Activity Comparisons
Biological Activity
2-(4-chlorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C₁₆H₁₃ClN₂O₂S
- Molecular Weight : 332.8 g/mol
The structure features a chlorophenyl group and an isoxazole moiety, which are known to contribute to various biological activities.
The biological activity of 2-(4-chlorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators of receptor activity.
- Enzyme Inhibition : Compounds containing isoxazole rings have been shown to inhibit various enzymes, including kinases and acetylcholinesterase. The presence of the thiophene ring may enhance this inhibitory action through additional interactions with the enzyme active sites.
- Receptor Modulation : The chlorophenyl group can influence the binding affinity of the compound to certain receptors, potentially modulating signaling pathways involved in inflammation or cancer progression.
Anticancer Activity
Research has indicated that derivatives of benzamide compounds, including those similar to 2-(4-chlorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide, exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines.
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Breast Cancer | 15 | Apoptosis induction |
| Compound B | Lung Cancer | 10 | Cell cycle arrest |
| Compound C | Colon Cancer | 20 | Inhibition of angiogenesis |
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been noted in several studies. It may inhibit pro-inflammatory cytokines and reduce the activation of NF-kB pathways, which are critical in many inflammatory diseases.
Case Studies and Research Findings
- In vitro Studies : In a study evaluating the efficacy of similar benzamide derivatives, researchers found that several compounds exhibited significant inhibition of tumor growth in vitro with IC50 values ranging from 10 µM to 20 µM against various cancer cell lines .
- In vivo Studies : Animal models treated with related compounds showed reduced tumor size and improved survival rates, indicating potential for clinical application .
- Mechanistic Studies : Computational docking studies have suggested that the compound effectively binds to the active site of acetylcholinesterase, indicating potential utility in treating neurodegenerative diseases like Alzheimer's .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
